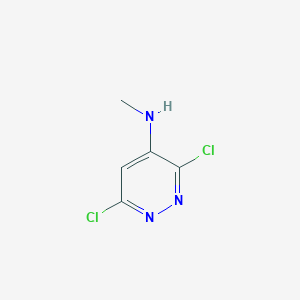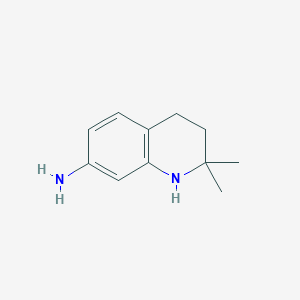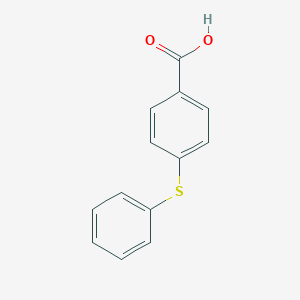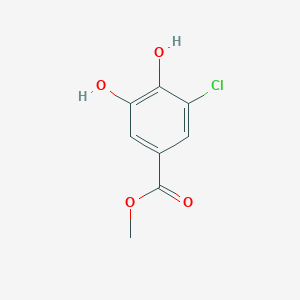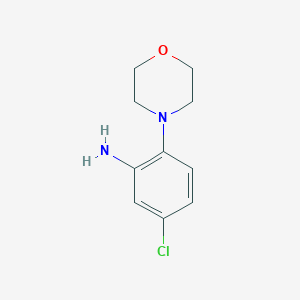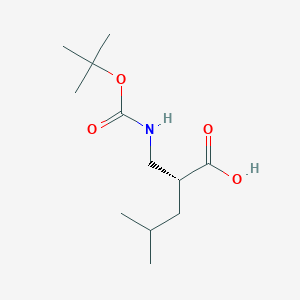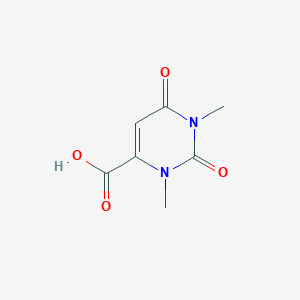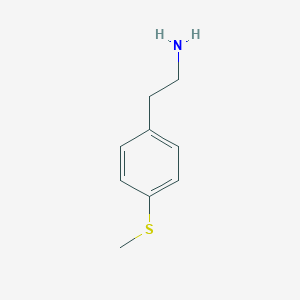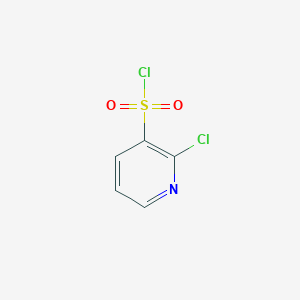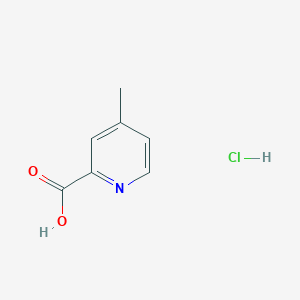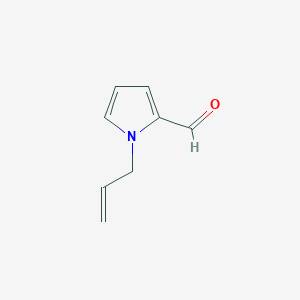
1-Allyl-1H-pyrrole-2-carbaldéhyde
Vue d'ensemble
Description
1-Allyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an allyl group (a three-carbon chain with a double bond) attached to the nitrogen atom and an aldehyde group attached to the second carbon of the pyrrole ring. This structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Applications De Recherche Scientifique
1-Allyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Pyrrole compounds are generally known to interact with various biological targets due to their rich electron cloud density .
Mode of Action
Pyrrole compounds can undergo various reactions such as oxidation and reduction . They can also react with alkyl halides under alkaline conditions to produce alkylated products .
Biochemical Pathways
Pyrrole compounds are often used as intermediates in the synthesis of drugs with a pyrrole skeleton .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Allyl-1H-pyrrole-2-carbaldehyde is currently unavailable in the referenced sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Allyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrole with allyl bromide in the presence of a base, followed by formylation at the second position of the pyrrole ring. The reaction conditions typically include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Another method involves the use of 1-allyl-1H-pyrrole as a starting material, which is then subjected to Vilsmeier-Haack formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the second position.
Industrial Production Methods
Industrial production of 1-allyl-1H-pyrrole-2-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the double bond can be attacked by nucleophiles.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Condensation: Amines or hydrazines in the presence of an acid catalyst
Major Products Formed
Oxidation: 1-Allyl-1H-pyrrole-2-carboxylic acid
Reduction: 1-Allyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives
Condensation: Imines or hydrazones
Comparaison Avec Des Composés Similaires
1-Allyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:
1-Ethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an ethyl group instead of an allyl group. It may have different reactivity and biological activity.
1-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group, leading to different steric and electronic effects.
1-Phenyl-1H-pyrrole-2-carbaldehyde:
The uniqueness of 1-allyl-1H-pyrrole-2-carbaldehyde lies in the presence of the allyl group, which imparts specific reactivity and potential for further functionalization.
Propriétés
IUPAC Name |
1-prop-2-enylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZWYEBTQGJWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449090 | |
| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-68-7 | |
| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


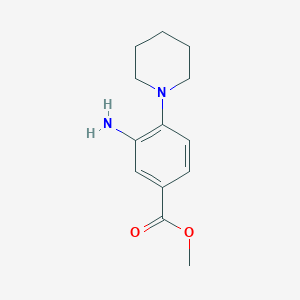
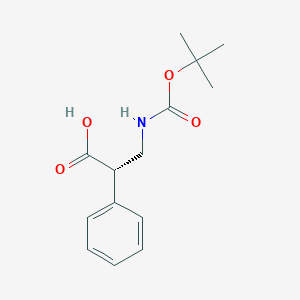
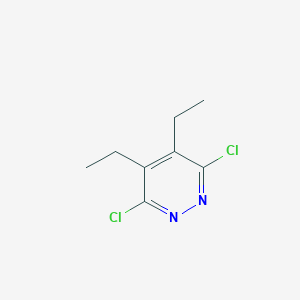
![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)
